molecular formula C7H9F3O3 B8780861 ethyl 4,4,4-trifluoro-3-methoxybut-2-enoate

ethyl 4,4,4-trifluoro-3-methoxybut-2-enoate

Cat. No.: B8780861
M. Wt: 198.14 g/mol
InChI Key: WLLCYFXBJYFXQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 4,4,4-trifluoro-3-methoxybut-2-enoate is a chemical compound characterized by the presence of a trifluoromethyl group attached to an acrylate moiety.

Properties

Molecular Formula

C7H9F3O3

Molecular Weight

198.14 g/mol

IUPAC Name

ethyl 4,4,4-trifluoro-3-methoxybut-2-enoate

InChI

InChI=1S/C7H9F3O3/c1-3-13-6(11)4-5(12-2)7(8,9)10/h4H,3H2,1-2H3

InChI Key

WLLCYFXBJYFXQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C(F)(F)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,4,4-trifluoro-3-methoxybut-2-enoate typically involves the reaction of ethyl acrylate with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: ethyl 4,4,4-trifluoro-3-methoxybut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

ethyl 4,4,4-trifluoro-3-methoxybut-2-enoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4,4,4-trifluoro-3-methoxybut-2-enoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug delivery systems. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

ethyl 4,4,4-trifluoro-3-methoxybut-2-enoate can be compared with other trifluoromethylated acrylates and methoxy-substituted acrylates:

    Similar Compounds:

Uniqueness: The presence of both methoxy and trifluoromethyl groups in this compound imparts unique chemical and physical properties, such as increased stability and reactivity, making it distinct from its analogs .

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